molecular formula C8H4BrN3O2 B11783119 1-Bromo-5-nitrophthalazine

1-Bromo-5-nitrophthalazine

Cat. No.: B11783119
M. Wt: 254.04 g/mol
InChI Key: UTAXPQPCRLECTQ-UHFFFAOYSA-N
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Description

1-Bromo-5-nitrophthalazine is a chemical compound with the molecular formula C8H4BrN3O2. It is a derivative of phthalazine, characterized by the presence of a bromine atom and a nitro group attached to the phthalazine ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-nitrophthalazine can be synthesized through a multi-step process involving the bromination and nitration of phthalazine. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-nitrophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted phthalazine derivatives.

    Reduction: 1-Bromo-5-aminophthalazine.

    Oxidation: Oxidized nitro derivatives.

Scientific Research Applications

1-Bromo-5-nitrophthalazine is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Bromo-5-nitrophthalazine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interaction with enzymes and other biological molecules. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5-nitrophthalazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its isomers and structurally similar compounds, making it valuable in specific research and industrial contexts .

Properties

Molecular Formula

C8H4BrN3O2

Molecular Weight

254.04 g/mol

IUPAC Name

1-bromo-5-nitrophthalazine

InChI

InChI=1S/C8H4BrN3O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H

InChI Key

UTAXPQPCRLECTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])Br

Origin of Product

United States

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